4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Description
The compound 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- (hereafter referred to as Compound A) is a synthetic derivative of the benzopyran-4-one (chromen-4-one) scaffold. Its structure features a 7-hydroxy group and a 3-(4-fluorophenoxy) substituent. Benzopyran-4-ones are a class of flavonoids and isoflavonoids known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPGRUZJPJEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154278 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124330-34-3 | |
| Record name | 3-(4-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124330-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124330343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Related compounds have been shown to inhibitprotoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme and chlorophyll, and its inhibition can disrupt these critical biological processes.
Biochemical Pathways
The inhibition of ppo can disrupt the heme and chlorophyll biosynthesis pathways. This disruption can lead to a variety of downstream effects, including impaired cellular respiration and photosynthesis in plants.
Biochemical Analysis
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to discuss the changes in the effects of this product over time.
Biological Activity
4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- is a derivative of the benzopyran family, which has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article will explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- is , with a molecular weight of approximately 284.26 g/mol. The compound features a benzopyran backbone with hydroxyl and fluorophenoxy substituents, contributing to its biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. According to a patent (US4900727A), these compounds can modulate immune responses and reduce inflammation markers in various models. Specifically, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Analgesic Effects
The analgesic properties of 4H-1-benzopyran-4-one derivatives have been documented in animal models. A study demonstrated that certain derivatives significantly reduced pain responses in mice subjected to formalin-induced pain tests. This effect is attributed to their ability to inhibit central and peripheral pain pathways .
3. Antimicrobial Activity
The antimicrobial potential of benzopyran derivatives has been extensively studied. A review highlighted that compounds similar to 4H-1-benzopyran-4-one demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria . For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: Uterotrophic Activity
A study on the uterotrophic activity of related benzopyran compounds revealed that some exhibited significant effects on uterine weight gain in female rats. The compound 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed a uterotrophic activity of 87%, indicating potential applications in reproductive health .
Case Study 2: Antifertility Effects
Another investigation assessed the antifertility effects of various benzopyran derivatives. The study found that these compounds could exert weak antifertility activity through antiimplantation mechanisms in mature female rats . This suggests a dual role where certain derivatives may be utilized for both fertility control and therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of benzopyran derivatives is closely linked to their chemical structure. Substituents such as hydroxyl groups enhance anti-inflammatory and antimicrobial properties, while fluorine substitution may improve bioavailability and potency .
| Substituent | Effect |
|---|---|
| Hydroxyl | Increases anti-inflammatory activity |
| Fluorine | Enhances potency and bioavailability |
| Methoxy | Contributes to antimicrobial effects |
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that compounds similar to 4H-1-Benzopyran-4-one derivatives exhibit anti-inflammatory effects. They have been studied for their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These properties make them potential candidates for developing new anti-inflammatory drugs.
Anticancer Activity
Several studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells by modulating specific signaling pathways, particularly through the inhibition of pro-survival proteins . The ability to target cancer cell proliferation makes it a subject of interest for cancer therapy.
Antioxidant Effects
The flavonoid structure of benzopyran derivatives is associated with antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential against various diseases linked to oxidative damage .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes that play critical roles in metabolic pathways. For instance, its interaction with enzymes involved in lipid metabolism suggests potential applications in treating metabolic disorders .
Receptor Modulation
Research indicates that 4H-1-Benzopyran-4-one derivatives may modulate receptor activities related to neurotransmission and inflammation, making them candidates for neurological and psychiatric disorders treatment .
Drug Development
The unique chemical properties of this compound allow it to serve as a scaffold for synthesizing novel pharmaceutical agents. Its derivatives can be modified to enhance efficacy and reduce side effects, making it a valuable tool in drug development .
Material Science
Beyond biological applications, compounds like 4H-1-Benzopyran-4-one are being explored in material science for their potential use in creating new materials with specific optical or electronic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Compound A shares the benzopyran-4-one backbone with the following analogs, differing primarily in substituents at positions 3 and 7:
*Calculated based on structural formula.
Pharmacological Activity Comparison
Antioxidant Activity
- Compound A: The 7-hydroxy group is critical for free radical scavenging, while the 4-fluorophenoxy group may enhance membrane permeability due to fluorine's electronegativity .
- Corylin : Demonstrates anti-inflammatory effects via NF-κB pathway inhibition, attributed to its 7-hydroxy and bulky 3-substituent .
Anticancer Potential
Key Research Findings
Substituent Effects on Bioavailability
- Fluorinated derivatives like Compound A exhibit longer plasma half-lives than hydroxylated analogs (e.g., 4',7-Dihydroxyflavone) due to reduced Phase I metabolism .
- Methoxy groups (as in 485-72-3) increase lipophilicity (LogP ≈ 2.8) compared to Compound A’s predicted LogP of 2.2, affecting tissue distribution .
Toxicity Profiles
- Brominated analogs (e.g., 660389-96-8) show higher cytotoxicity in normal cells compared to fluorinated derivatives, limiting therapeutic windows .
- Corylin’s safety profile is well-documented, with low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one, and how can structural analogs inform methodology?
Synthesis of this compound can be approached via a multi-step pathway:
- Step 1 : Begin with a flavone (benzopyran-4-one) core structure. Introduce the 7-hydroxy group via selective demethylation of a methoxy precursor using reagents like BBr₃ or HBr in acetic acid .
- Step 2 : The 3-(4-fluorophenoxy) substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) using 4-fluorophenol derivatives .
- Validation : Compare intermediates with spectroscopic data (NMR, LCMS) from structurally similar flavones, such as daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- LCMS : Confirm molecular weight ([M+H]+) and assess purity (>95% recommended for biological assays) .
- 1H/13C NMR : Compare chemical shifts with analogs (e.g., 5-hydroxy-7-methoxyflavones) to verify substitution patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity analysis .
- Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral matching .
Q. What are the critical storage conditions to ensure compound stability?
- Storage : Keep at 4°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of phenolic hydroxyl groups .
- Solubility : Prepare stock solutions in DMSO (dry) and store at -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : If conflicting results arise in antioxidant assays (e.g., DPPH vs. FRAP):
- Experimental Design : Standardize assay conditions (pH, solvent, concentration) and include positive controls (e.g., quercetin) .
- Data Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to account for variability. Replicate experiments across independent labs .
- Mechanistic Studies : Use computational modeling (e.g., DFT for redox potential) to validate experimental outcomes .
Q. What strategies are effective for designing derivatives to enhance pharmacological properties?
- Structural Modifications :
- SAR Studies : Test derivatives against targets (e.g., kinases, GPCRs) using high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
